3,4,7,8-Naphthalene-tetracarboxylic
Description
Evolution and Contemporary Significance of Naphthalene (B1677914) Diimides (NDIs) in Chemical Science
Naphthalene diimides (NDIs) are a class of organic molecules derived from the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) with primary amines. nih.gov Their journey from simple dye components to cornerstone molecules in advanced materials science highlights a remarkable evolution. tcichemicals.comrsc.org Initially explored for their properties as pigments, the contemporary significance of NDIs is rooted in their exceptional electronic and structural characteristics. nih.gov
NDIs are distinguished by a large, electron-deficient aromatic core, which imparts a high electron affinity and excellent charge carrier mobility. ontosight.aigoogle.com These properties, combined with their outstanding thermal and oxidative stability, make them prime candidates for n-type semiconductors in organic electronics. ontosight.aigoogle.com The planar and rigid structure of the NDI core facilitates strong π-π stacking, a tendency to self-assemble into ordered nanostructures, and the formation of charge-transfer complexes. nih.govontosight.ai
The chemical versatility of NDIs allows for functionalization at the imide nitrogen positions and the naphthalene core itself. This tunability enables the fine-tuning of their electronic and optical properties for a vast array of applications. ontosight.ai In supramolecular chemistry, NDIs are employed to construct complex architectures like catenanes and rotaxanes. nih.govontosight.ai Their ability to accept electrons makes them redox-active, forming stable radical anions, a property leveraged in sensors and molecular switches. ontosight.aiwikipedia.org Furthermore, the planar NDI structure can intercalate into DNA, opening avenues for biological and medicinal applications. nih.govgoogle.com In recent years, NDIs have gained considerable traction as non-fullerene acceptors in organic solar cells and in the development of materials with novel mechanoluminescent properties. ontosight.aigoogle.com
Table 1: Key Properties and Applications of Naphthalene Diimides (NDIs)
| Property | Description | Contemporary Applications |
|---|---|---|
| High Electron Affinity | The electron-withdrawing nature of the diimide groups makes the core highly receptive to electrons. ontosight.ai | Organic Field-Effect Transistors (OFETs), Non-Fullerene Acceptors in Photovoltaics. ontosight.aigoogle.com |
| Good Charge Mobility | The ability to form ordered π-stacked structures allows for efficient transport of electrons. ontosight.ai | Flexible Displays, Organic Electronics. ontosight.aigoogle.com |
| Redox Activity | Can reversibly accept electrons to form stable radical anions. wikipedia.org | Molecular Switches, Electrochemical Sensors, Energy Storage. ontosight.ai |
| Planar Aromatic Core | A flat, extended π-system that promotes self-assembly and intercalation. nih.gov | Supramolecular Chemistry (Rotaxanes, Catenanes), DNA Intercalators. nih.govgoogle.com |
| Photophysical Properties | Often fluorescent, with emission properties that are sensitive to substituents and environment. wikipedia.org | Bioimaging, Chemical Sensors, Solid-State Lighting. ontosight.aigoogle.com |
| Chemical Versatility | Amenable to functionalization at both the imide and core positions. ontosight.ai | Tunable materials for catalysis, host-guest chemistry, and artificial photosynthesis. tcichemicals.comontosight.aigoogle.com |
Categorization and Research Focus on Naphthalene Tetracarboxylic Acid and its Derivatives
Naphthalene tetracarboxylic acids are categorized by the substitution pattern of the four carboxylic acid groups on the naphthalene core. The most widely researched isomers are those that can readily form stable dianhydrides, which serve as crucial monomers for polymers and building blocks for functional dyes. tcichemicals.com The primary focus of both academic and industrial research has been on 1,4,5,8-naphthalenetetracarboxylic acid and, to a lesser extent, 2,3,6,7-naphthalenetetracarboxylic acid due to the symmetry and properties of their resulting derivatives. tcichemicals.comrsc.org
The most prominent member of this class is 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA), which is typically synthesized through the oxidation of pyrene (B120774) using oxidants like chromic acid. google.comwikipedia.org The resulting tetracarboxylic acid can then be dehydrated to form the dianhydride. rsc.orgwikipedia.org The hydrolysis of the dianhydride back to the tetracarboxylic acid has been studied in detail, proceeding through a diacid monoanhydride intermediate. rsc.orgrsc.orgresearchgate.net
The research focus on these derivatives is driven by their utility as raw materials for advanced functional materials. tcichemicals.com NTDA and its isomers are key components in the synthesis of high-performance polyimides, which are known for their thermal stability. The rigid and planar structure of the 1,4,5,8-isomer imparts excellent thermal stability, while the folded structure of the 2,3,6,7-isomer can improve the solubility of the resulting polymers. rsc.org Furthermore, these compounds are foundational for creating n-type organic semiconductors used in a variety of electronic devices. tcichemicals.comontosight.ai Bromo-substituted derivatives of NTDA are also of interest as they allow for further functionalization on the naphthalene ring. rsc.org
Table 2: Comparison of Researched Naphthalene Tetracarboxylic Acid Dianhydride Isomers
| Isomer | Structure | Key Features & Research Focus |
|---|---|---|
| 1,4,5,8-Naphthalenetetracarboxylic Dianhydride | Planar, rigid structure | Precursor to Naphthalene Diimides (NDIs); widely used in organic electronics, pigments, and polyimides; enhances thermal stability in polymers. tcichemicals.comwikipedia.orgrsc.org |
| 2,3,6,7-Naphthalenetetracarboxylic Dianhydride | Non-planar (folded) structure | Improves solubility of resulting functional materials; used as a monomer for specialty polyimides and other polymers. rsc.org |
| 1,2,5,6-Naphthalenetetracarboxylic Dianhydride | Asymmetric structure | Less common isomer; has been synthesized and studied for its specific photochemical properties. rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8O8 |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
naphthalene-1,2,5,6-tetracarboxylic acid |
InChI |
InChI=1S/C14H8O8/c15-11(16)7-3-1-5-6(10(7)14(21)22)2-4-8(12(17)18)9(5)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
OBKARQMATMRWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization Strategies for Naphthalene Tetracarboxylic Acid Derivatives
Synthesis of Naphthalene (B1677914) Tetracarboxylic Dianhydride (NTCDA) Precursors
The synthesis of the NTCDA precursor is the foundational step for accessing a wide range of naphthalene-based functional materials. Various methodologies have been developed, ranging from established oxidative routes to more modern, environmentally conscious approaches.
Established Synthetic Routes (e.g., Pyrene (B120774) Oxidation)
The most common and established method for preparing 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) involves the oxidation of pyrene. wikipedia.org This process typically utilizes strong oxidizing agents such as chromic acid or chlorine. wikipedia.org The reaction proceeds through the formation of an unsaturated tetrachloride, which then hydrolyzes to enols. These enols subsequently tautomerize to a bis-dione intermediate, which is further oxidized to yield the tetracarboxylic acid. wikipedia.org
Another established route involves the halogenation of pyrene to form 1,3,6,8-tetrahalogenopyrene, which is then converted to 1,2,3,6,7,8-hexahydro-1,3,6,8-pyrenetetrone or its dibromo derivative through oxidative dehalogenation in oleum. These intermediates can then be oxidized to naphthalene-1,4,5,8-tetracarboxylic acid (NTC) via acidic or alkaline oxidation. google.com
A process has also been developed for the preparation of NTC by the co-oxidation of pyrene with a low molecular weight carbonyl compound, such as acetaldehyde, in the presence of a catalyst, followed by reaction with chlorine in an aqueous-alkaline solution. google.com This method aims to reduce the environmental impact associated with the use of large quantities of concentrated sulfuric acid. google.com
| Starting Material | Oxidizing Agent/Conditions | Key Intermediates | Final Product |
| Pyrene | Chromic acid or Chlorine | Unsaturated tetrachloride, bis-dione | 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) wikipedia.org |
| Pyrene | Halogenation (Cl₂ or Br₂), then oleum | 1,3,6,8-Tetrahalogenopyrene, 1,2,3,6,7,8-Hexahydro-1,3,6,8-pyrenetetrone | Naphthalene-1,4,5,8-tetracarboxylic acid (NTC) google.com |
| Pyrene | Low molecular weight carbonyl compound (e.g., acetaldehyde), O₂, catalyst, then Cl₂ in aqueous-alkaline solution | Not specified | Naphthalene-1,4,5,8-tetracarboxylic acid (NTC) google.com |
Emerging and Eco-Friendly Synthetic Approaches (e.g., Naphthalene and Carbon Dioxide Feedstocks)
In a move towards more sustainable chemical processes, researchers have explored the synthesis of 1,4,5,8-naphthalene tetracarboxylic acid using naphthalene and carbon dioxide as feedstocks. google.com This method represents a significant advancement in green chemistry. The process involves the reaction of naphthalene with carbon dioxide in the presence of a catalyst and a Mannich base ligand. google.com The reaction can be carried out at relatively low temperatures (60-90 °C) and results in the one-step formation of the desired product. google.com This approach is advantageous due to its use of readily available and inexpensive raw materials, mild reaction conditions, high yield, and simple post-treatment and purification steps, making it suitable for large-scale industrial production. google.com
Another eco-friendly approach focuses on the thermal transformation of aromatic carboxylates, known as the Henkel Reaction, to produce 2,3,6,7-naphthalenetetracarboxylic acid (NTC). jfe-steel.co.jp This process utilizes a zinc compound as a catalyst, which is a less toxic alternative to previously used cadmium catalysts. jfe-steel.co.jp The reaction mechanism is believed to involve the formation of a metal salt of the carboxylic acid as an intermediate. jfe-steel.co.jp
| Feedstocks | Catalyst/Ligand | Key Features |
| Naphthalene, Carbon Dioxide | Palladium salt, Mannich base ligand | One-step reaction, mild conditions (60-90°C), high yield, environmentally friendly google.com |
| Naphthalene carboxylic acid sodium salt | Zinc compound | Less toxic catalyst, thermal transformation (Henkel Reaction) jfe-steel.co.jp |
Hydrolysis and Formation Mechanisms of Naphthalene Tetracarboxylic Dianhydride in Solution
The behavior of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) in aqueous solution is crucial for understanding its reactivity and for developing purification methods. The hydrolysis of NTCDA is a sequential process. rsc.orgresearchgate.net In a basic solution, one of the anhydride (B1165640) rings opens to form the 1,4,5,8-naphthalene diacid monoanhydride, which is then followed by the opening of the second ring to yield 1,4,5,8-naphthalene tetracarboxylic acid. rsc.orgresearchgate.net The rate of the first ring opening is significantly faster than the second. rsc.orgresearchgate.net
The reverse reaction, the formation of the dianhydride from the tetracarboxylic acid, is favored in concentrated acidic solutions. rsc.orgresearchgate.net The equilibrium between the acid, monoanhydride, and dianhydride is pH-dependent. rsc.orgresearchgate.net It is believed that the formation of the anhydride only proceeds from the fully protonated forms of the tetracarboxylic acid and the diacid monoanhydride. rsc.orgresearchgate.net
A process for obtaining high-purity NTC and its 1,8-monoanhydride takes advantage of these solubility differences. google.com Impure NTC is dissolved as its tetra-alkali metal salt in water. After removing insoluble impurities, the solution is acidified to a pH of 4-5, causing the sparingly soluble di-alkali metal salt of NTC to crystallize, leaving impurities in the solution. This purified salt is then treated with a strong acid to yield the pure NTC or its monoanhydride. google.com
Synthesis of Naphthalene Diimides (NDIs)
Naphthalene diimides (NDIs) are synthesized from NTCDA and are a versatile class of compounds with applications in areas such as supramolecular chemistry and organic electronics, where they are valued for their electron-accepting properties and their ability to form stable radical anions. wikipedia.org
Standard Condensation Reactions with Primary Amines for Symmetrical NDI Structures
Symmetrical NDIs are typically synthesized through a straightforward condensation reaction between 1,4,5,8-naphthalenetetracarboxylic dianhydride and two equivalents of a primary amine. wikipedia.org This reaction is a common method for producing a wide variety of NDI derivatives with different peripheral substituents, depending on the choice of the primary amine. For instance, condensation with phenylenediamine can generate pigments of the perinone class. wikipedia.org
Strategies for Unsymmetrical NDI Derivative Synthesis
The synthesis of unsymmetrical NDI derivatives, which contain two different imide substituents, requires a more controlled, stepwise approach. wikipedia.org The synthesis begins with the selective hydrolysis of one of the anhydride groups of NTCDA to form the monoanhydride diacid. wikipedia.org This intermediate is then reacted with the first primary amine to form a monoimide-monoanhydride. Subsequent reaction with a second, different primary amine yields the unsymmetrical NDI. wikipedia.org This method allows for the precise installation of two distinct functional groups on the naphthalene core, enabling fine-tuning of the molecule's properties.
Core-Substitution Approaches for Naphthalene Diimides (cNDIs)
The substitution at the naphthalene core of NDIs (cNDIs) is a powerful method to modulate their electronic and optical properties. unige.ch By introducing electron-donating or electron-withdrawing groups onto the aromatic core, the frontier molecular orbital energy levels (HOMO and LUMO) can be finely tuned. unige.chthieme-connect.de
A common strategy for synthesizing core-substituted NDIs begins with the modification of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA). For instance, bromination of NDA can yield mono-, di-, and tetrabrominated precursors. nih.govresearchgate.net These halogenated intermediates serve as versatile platforms for subsequent nucleophilic aromatic substitution reactions. unige.chacs.orgnih.gov For example, 2,6-dichloronaphthalene (B52921) dianhydride can be synthesized and subsequently imidized. The chlorine atoms can then be replaced in a stepwise manner by various alkyl- or arylamines to produce monoamino- and diamino-substituted NDIs. acs.org Similarly, tetrabromo-substituted NDI, derived from the condensation of 2,3,6,7-tetrabromonaphthalene (B1203269) dianhydride with an aniline (B41778) derivative, can react with alkoxy, alkylthio, and alkylamino nucleophiles to afford a range of core-tetrasubstituted NDIs. nih.gov
The introduction of heteroatoms like nitrogen, oxygen, or sulfur directly onto the NDI core can dramatically alter the molecule's properties, leading to a wide spectrum of colors and photophysical behaviors. acs.org For instance, core substitution with amino groups leads to a significant bathochromic shift in the absorption maxima to the 530–620 nm range. acs.org Tetraamino-substituted NDIs exhibit even more pronounced shifts, with absorption maxima between 629-642 nm. nih.gov These modifications transform the typically colorless NDI into a "push-pull" chromophore, where the electron-donating substituents push electron density into the electron-accepting diimide core. unige.ch This strategy has been used to create a "rainbow collection" of cNDIs that absorb and fluoresce across the visible spectrum. unige.ch
Beyond simple substitution, core-expansion strategies involving the annulation of heterocyclic rings onto the NDI framework have been developed. These methods can create larger, more complex π-conjugated systems with reduced band gaps and enhanced intermolecular interactions. thieme-connect.de
N-Imide Functionalization and Side Chain Engineering for Tunable Properties
Functionalization at the imide nitrogen atoms of NDIs provides another powerful avenue for tuning their properties and controlling their self-assembly behavior. acs.org The synthesis of symmetric NDIs is often a straightforward one-step condensation of 1,4,5,8-naphthalenetetracarboxylic acid dianhydride (NDA) with a primary amine. acs.org This method allows for the introduction of a wide variety of functional groups at the imide positions. acs.org
The nature of the N-substituents can significantly influence the solubility, crystallinity, and thin-film morphology of NDI-based materials. acs.org For example, the engineering of alkyl side chains in NDI-based n-type polymers can affect their crystalline structures and performance in organic field-effect transistors (OFETs). acs.org Polymers with shorter alkyl side chains can form more densely ordered thin films, while those with longer chains may exhibit improved crystallinity upon thermal annealing, leading to higher electron mobility. acs.org
Unsymmetrically substituted NDIs, where the two imide groups bear different substituents, can be synthesized through a two-step process. emu.edu.tr This involves the initial synthesis of an N-substituted-1,4,5,8-naphthalenetetracarboxylic-1,8-monoanhydride-4,5-monoimide, followed by a condensation reaction with a different amine. emu.edu.tr This approach allows for the creation of molecules with tailored properties for specific applications. For instance, NDI-based polymers with specifically designed side chains have been developed for use as electron-extraction layers in perovskite solar cells, demonstrating good transparency, solubility, and appropriate electron affinity. rsc.org
The incorporation of functional groups into the side chains can also impart specific functionalities. For example, linking NDI units to bis-naphthalimide motifs through flexible carbon spacers has been explored for creating potential DNA interactive agents. frontiersin.org The flexibility and nature of the linker can influence the molecule's ability to interact with biological targets. frontiersin.org
Advanced Functionalization Techniques for NDI Molecular Engineering
Building upon core and N-imide modifications, advanced functionalization techniques enable the construction of highly complex and functional NDI-based molecular architectures. These methods include the synthesis of core-expanded systems, chemical modifications like thionation, and the integration of NDIs into mechanically interlocked structures.
Synthesis of Heterocyclic Core-Expanded Bis-Naphthalene Tetracarboxylic Diimides
A key strategy for creating advanced NDI derivatives involves expanding the π-conjugated core by fusing it with other aromatic or heterocyclic units. This approach can lead to materials with significantly altered electronic and optical properties. acs.orgacs.org
A notable method involves the synthesis of a highly reactive bis-naphthalene tetracarboxylic diimide (bis-NDI) intermediate, such as TBrDNDI. acs.orgacs.org This intermediate, which contains reactive bromine atoms, can be synthesized by condensing 2,3,6,7-tetrabromonaphthalene diimide (TBrNDI) with benzene-1,2,4,5-tetrathiol. acs.org The resulting TBrDNDI itself is a 7-membered ring A–D–A (acceptor-donor-acceptor) structure with a narrow HOMO–LUMO gap. acs.org
This reactive intermediate can then be used to construct larger, core-expanded bis-NDI derivatives. For example, reacting TBrDNDI with benzene-1,2-dithiol or sodium 2,2-dicyanoethene-1,1-bis(thiolate) can yield 9- and 11-membered core-expanded systems, respectively. acs.orgacs.org By introducing different electron-donating or electron-accepting groups into these expanded cores, the frontier energy orbitals and, consequently, the optical and electrical properties of the resulting bis-NDIs can be finely tuned to produce air-stable ambipolar or n-type materials. acs.orgacs.org A mild and versatile one-pot synthesis for such core-expanded naphthalene diimides has also been developed, which involves a nucleophilic aromatic substitution followed by an imidization reaction. nih.gov
| Intermediate/Product | Reagents | Ring Size | Key Properties |
| TBrDNDI | 2,3,6,7-tetrabromonaphthalene diimide (TBrNDI), benzene-1,2,4,5-tetrathiol | 7-membered | Highly reactive, narrow HOMO-LUMO gap |
| DBDNDI | TBrDNDI, benzene-1,2-dithiol | 9-membered | Tunable electronic properties |
| TCNDNDI | TBrDNDI, sodium 2,2-dicyanoethene-1,1-bis(thiolate) | 11-membered | Tunable electronic properties |
Thionation-Induced Modifications in NDI Molecular Architecture
Thionation, the replacement of one or more carbonyl oxygen atoms with sulfur atoms, is a powerful tool for modifying the electronic structure and properties of naphthalene diimides. rsc.orgnih.gov This modification can be achieved using reagents like Lawesson's reagent. acs.orgacs.org Microwave-assisted thionation has been shown to be a rapid and selective method for producing dithionated NDIs. acs.org
The introduction of sulfur atoms has several significant effects:
Increased Electron Affinity : Thionation increases the electron affinity of the NDI core, making the reduced states more accessible. rsc.org
Tuning of the Energy Gap : It provides a systematic way to tune the donor-acceptor energy gap in NDI-based systems. rsc.org
Altered Excited-State Behavior : Thionation can decrease the lifetime of excited states. rsc.org
Enhanced Nonlinear Optical Properties : Systematic thionation can significantly enhance the third-order nonlinear optical polarizability (γ) of NDIs. nih.gov DFT calculations have shown that the γ amplitude increases with the degree of thionation. nih.gov
Modified Lithiation Mechanism : In the context of organic batteries, thionated NDIs (cis-2S and trans-2S) exhibit improved conductivity, redox potential, and cycling stability compared to the parent NDI due to different lithiation mechanisms. acs.org
First-principles calculations have revealed that the systematic changes observed in the near-edge X-ray absorption fine structure (NEXAFS) spectra upon thionation are due to distinct changes in the chemical environment of the carbon atoms bonded to oxygen or sulfur. nih.gov Specifically, the C 1s → LUMO transition energy decreases with thionation because sulfur is less electronegative than oxygen. nih.gov
Incorporation of NDI Units into Mechanically Interlocked Molecular Systems (e.g., Catenanes and Rotaxanes)
Naphthalene diimides are excellent building blocks for the construction of mechanically interlocked molecular architectures (MIMAs) such as catenanes and rotaxanes, due to their planar, electron-accepting nature which promotes donor-acceptor charge-transfer interactions. acs.orgnih.govwikipedia.org These systems are characterized by a mechanical bond, where molecules are topologically linked without being covalently bonded to each other. wikipedia.org
The synthesis of NDI-based catenanes and rotaxanes often employs "clipping" or "threading" strategies to create these redox-active, interlocked structures. acs.org For example, a rsc.orgrotaxane and a rsc.orgcatenane have been synthesized using a fluorophoric azide-terminated NDI axle and a heteroditopic phenanthroline-ester oxy-ether macrocyclic wheel via a Cu(I)-catalyzed cycloaddition reaction. rsc.org
Fundamental Electronic and Optical Characteristics of Naphthalene Diimide Systems
Redox Activity and Electron Accepting Capabilities of NDI Derivatives
Naphthalene (B1677914) diimides are π-electron–deficient aromatic compounds known for their capacity to undergo one- and two-electron reductions, forming radical anions (NDI•−) and dianions (NDI2−), respectively. nih.gov This redox activity is central to their function in many electronic applications. A water-soluble NDI derivative functionalized with carboxylate groups has been demonstrated as a versatile anolyte capable of storing two electrons in a single molecule, showing reversible and stable two-electron reductions. rsc.org
The electrochemical properties of NDI systems are characterized by a stable, two-step reduction process. oup.com Cyclic voltammetry studies reveal two distinct reduction peaks, which correspond to the formation of a radical anion and a dianion localized on the NDI unit. researchgate.net For instance, in the N-type semiconducting polymer P(NDI2OD-T2), these peaks appear at -0.45 V and -0.72 V. researchgate.net
The position of the diimide group relative to the naphthalene ring significantly influences the reduction potentials. oup.com Structural isomers such as 1,4,5,8-NDI, 1,2,5,6-NDI, and 2,3,6,7-NDI exhibit a reversible 2-electron reduction behavior, with the required reduction potentials increasing in that order. oup.com Similarly, donor-acceptor dyads comprising core-substituted NDIs show two one-electron reductions. bham.ac.uk For example, a dyad with a phenothiazine (B1677639) donor displayed reduction potentials at –1.06 V and –1.48 V. bham.ac.uk
Table 1: Reduction Potentials of Selected NDI Derivatives
| Compound/System | First Reduction Potential (V) | Second Reduction Potential (V) | Reference |
|---|---|---|---|
| P(NDI2OD-T2) | -0.45 | -0.72 | researchgate.net |
| NDI-Phenothiazine Dyad (1) | -1.06 | -1.48 | bham.ac.uk |
Note: Potentials are typically reported versus a reference electrode (e.g., Ag/AgCl) and can vary with experimental conditions.
NDIs readily accept electrons to form radical anions (NDI•−) and subsequently dianions (NDI2−). nih.gov The formation of the stable radical anion is often confirmed by the appearance of characteristic absorption peaks in the visible and near-infrared regions. researchgate.netscispace.com For example, upon addition of hydrazine (B178648) to an NDI derivative, new absorption peaks at 474 nm, 608 nm, 678 nm, and 754 nm indicate the formation of NDI•−. researchgate.netscispace.com
Despite the delocalization of the unpaired electron across the planar π-conjugated system, the NDI radical anion can be susceptible to oxidative quenching. nih.gov A primary strategy to enhance the stability of the NDI•− involves the formation of π-stacks, such as dimers or oligomers. nih.gov In these arrangements, cofacial π-π interactions lead to π-orbital overlap, which extends electron delocalization and stabilizes the radical species. nih.gov Supramolecular strategies, such as complexation with macrocyclic hosts like cucurbiturils, can also efficiently promote and stabilize the formation of NDI radical anions. researchgate.net
The redox and electronic properties of NDIs can be effectively tuned through chemical modification. nih.gov Functionalizing the aromatic core with electron-withdrawing groups can produce n-type semiconductors, while core functionalization with electron-donating groups can result in ambipolar characteristics. nih.gov For example, in donor-acceptor dyads, the NDI reduction potentials are primarily influenced by electron-donating aniline (B41778) moieties attached to the core. bham.ac.uk
Photophysical Properties and Excited State Dynamics
The photophysical behavior of NDI systems is highly dependent on their chemical structure, with core substitution playing a pivotal role in defining their absorption and emission characteristics. acs.org The excited-state dynamics can be complex, involving processes such as intersystem crossing, charge separation, and energy transfer, which are often influenced by the solvent environment. acs.orgrsc.org
Core-unsubstituted NDIs are typically colorless compounds that exhibit high extinction coefficients near the boundary of the UV-A and visible light regions. beilstein-journals.org Their fluorescence quantum yields are generally low due to efficient intersystem crossing to the triplet state. beilstein-journals.org
Substitution on the naphthalene core can dramatically alter these properties. acs.org The introduction of electron-donating groups, such as dialkylamino substituents, can induce a charge-transfer character in the photoexcited states, shifting their absorption into the visible light spectrum (e.g., 500–650 nm). beilstein-journals.org The photophysical properties can be tuned over a wide wavelength range by varying the electron-donating strength of these core substituents. acs.org A key feature of many core-substituted NDIs (cNDIs) is their mirror-image fluorescence, with some derivatives exhibiting fluorescence quantum yields approaching unity in common organic solvents. acs.org
The solvent can also play a crucial role. For one unsubstituted NDI, fluorescence was observed in CH2Cl2, but was completely quenched in DMF due to a photoinduced electron transfer between the NDI and the solvent. beilstein-journals.org In contrast, a core-substituted NDI (cNDI 6) showed strong fluorescence in CH2Cl2 with a quantum yield of 48%. beilstein-journals.org
Table 2: Photophysical Data for Selected NDI Derivatives
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|
| NDI 1 | CH2Cl2 | - | - | - | beilstein-journals.org |
| NDI 1 | DMF | - | - | Quenched | beilstein-journals.org |
| cNDI 6 | CH2Cl2 | ~500-650 | 640 | 0.48 | beilstein-journals.org |
| NDI-DOD-I | Various | - | - | 0.01–0.03 | researchgate.net |
In the condensed phase, NDI molecules can self-assemble into aggregates, where intermolecular interactions lead to excitonic coupling. This phenomenon significantly influences the optical properties of the material. The exciton (B1674681) band dispersion in π-stacks of conjugated chromophores is determined by an interplay between short-range coupling from wave function overlap and long-range Coulomb coupling. acs.org
Researchers have reported the formation of columnar liquid-crystalline J-aggregates from N-core-substituted NDIs, where hydrogen bonds drive the self-assembly. rsc.org This specific columnar architecture enables strong J-type exciton coupling between the NDI cores. rsc.org In these J-aggregates, the absorption maximum is red-shifted compared to the monomeric species. rsc.org In contrast, other packing arrangements can lead to H-aggregates, where the absorption is blue-shifted. The balance between short- and long-range interactions can lead to complex behaviors, including so-called HJ-aggregates that exhibit properties of both. acs.org In some bridged naphthalene dimers, the Frenkel exciton model, which assumes purely electrostatic interaction, is appropriate for describing the coupling. nih.gov However, for dimers with shorter bridges, strong electronic coherence between the chromophores can cause this model to break down. nih.gov
Intersystem Crossing Mechanisms
Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities. In naphthalene diimide systems, which typically have low intrinsic ISC rates, specific mechanisms can be employed to enhance the generation of triplet states.
Radical Enhanced Intersystem Crossing (REISC)
One effective method to promote ISC in NDI systems is through Radical-Enhanced Intersystem Crossing (REISC). rsc.org This approach involves covalently attaching a stable radical, such as 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO), to the NDI chromophore. researchgate.netnih.gov The spin-spin interaction between the photoexcited NDI and the radical facilitates the otherwise spin-forbidden transition from the singlet excited state to the triplet state. researchgate.net
In a compact NDI-TEMPO dyad, this mechanism has been shown to be highly efficient. Research has demonstrated that such a system can achieve a very high triplet state quantum yield of 74% with a long-lived triplet state of 8.7 microseconds. researchgate.net The EISC process in this dyad is remarkably fast, occurring in 338 picoseconds. researchgate.net The interaction between the chromophore triplet and the radical can fall within a strong coupling regime, leading to the formation of trip-quartet or trip-quintet states. nih.gov This strategy allows for the development of heavy-atom-free triplet photosensitizers, which are advantageous due to lower cost and toxicity compared to traditional systems containing heavy atoms like platinum or iridium. rsc.org
Spin-Orbit Charge-Transfer Intersystem Crossing (SOCT-ISC)
Another significant mechanism for enhancing triplet state population in NDI-based systems is Spin-Orbit Charge-Transfer Intersystem Crossing (SOCT-ISC). This process is particularly relevant in electron donor-acceptor (D-A) dyads or triads where the NDI unit acts as the acceptor. nih.govacs.orgresearchgate.net The SOCT-ISC mechanism relies on the formation of a charge-transfer (CT) state between the donor and the NDI acceptor. acs.org The spin-orbit coupling in this CT state facilitates the intersystem crossing.
The efficiency of SOCT-ISC is highly dependent on the molecular geometry and the electronic coupling between the donor and acceptor moieties. nih.govacs.org For instance, in compact NDI-carbazole triads, the electron spin polarization pattern of the NDI triplet state confirmed that the ISC mechanism is SOCT-ISC. acs.org In some donor-acceptor dyads, the SOCT-ISC channel is operative only when the frontier molecular orbitals localized on the donor and acceptor are in a near-perpendicular orientation. rsc.orgnih.gov This geometric constraint can be used to control the lifetime of the resulting charge-separated state. nih.gov Studies on NDI-phenothiazine triads have shown that after initial charge separation, a triplet locally excited state (³LE) is formed via charge recombination, a process influenced by the SOCT-ISC mechanism. acs.org
| NDI System | ISC Mechanism | Key Findings |
| NDI-TEMPO Dyad | REISC | Triplet Quantum Yield: 74%; Triplet Lifetime: 8.7 µs; EISC Time: 338 ps researchgate.net |
| NDI-Carbazole Triads | SOCT-ISC | Fast electron transfer (0.8–1.5 ps) followed by triplet population (150–600 ps) nih.govacs.org |
| NDI-Phenothiazine Triads | SOCT-ISC | Charge separation (0.8 ps) followed by charge recombination to form a triplet state (83 ps) acs.org |
Photoinduced Charge Transfer Processes and Evolution of Excited States
Upon photoexcitation, NDI-based donor-acceptor systems undergo a series of ultrafast events involving charge transfer and the evolution through various excited states. The strong electron-accepting nature of the NDI core makes it a powerful component for photoinduced electron transfer (PET) reactions. nih.govwikipedia.org
When the NDI chromophore is excited, an electron is rapidly transferred from the donor molecule to the NDI unit, creating a charge-separated (CS) state. rsc.orgnih.gov In many systems, this initial charge separation is an extremely fast process. For instance, in NDI end-capped thiophene (B33073) oligomers, both the forward electron transfer and the subsequent charge recombination are suggested to occur at rates exceeding 10¹¹ s⁻¹, indicating nearly activationless reactions. acs.org Similarly, femtosecond transient absorption studies on NDI-carbazole triads have measured the initial electron transfer to occur within 0.8–1.5 picoseconds. nih.govacs.org
The evolution of the excited states following this initial charge transfer is complex and can involve multiple pathways and intermediates. In a Pt(II) diimine complex featuring an NDI acceptor, excitation initiates a cascade of processes with distinct lifetimes:
Theoretical and Computational Investigations of Naphthalene Diimides
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) Studies
Density Functional Theory (DFT) and its excited-state extension, Time-Dependent Density Functional Theory (TD-DFT), are the workhorses of computational studies on NDI systems. These quantum chemical methods offer a favorable balance between computational cost and accuracy, making them ideal for investigating the ground and excited-state properties of medium to large-sized molecules like NDIs.
DFT and TD-DFT are extensively used to predict and interpret the electronic and optical properties of NDIs. By solving the Kohn-Sham equations, DFT provides detailed information about the electronic ground state, while TD-DFT is used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible absorption spectra.
Researchers have systematically evaluated various density functionals to accurately reproduce experimental optical spectra. For instance, a study on core-substituted NDIs found that the global hybrid functional PBE0 provided the most accurate estimation of λmax, while the range-separated hybrid functional LCY-BLYP showed the most consistent systematic shift in excitation energies upon substitution. The choice of functional is critical, as semi-local or local exchange-correlation functionals often fail to accurately describe the charge-transfer (CT) excitations common in donor-acceptor systems involving NDIs.
Computational studies have also elucidated the evolution of the electronic and optical properties of NDI-based polymers upon reduction. For the naphthalenediimide dithienylvinylene (NDI-TVT) polymer, DFT and TD-DFT calculations revealed that at lower reduction levels, radical anions known as polarons are formed. Bipolarons are predicted to form only at higher reduction levels, with a coexistence of both quasi-particles at intermediate levels. This evolution is directly reflected in the calculated UV-vis-NIR absorption spectra, providing crucial insights for the design of n-type conducting polymers.
The following table presents a comparison of experimental absorption maxima with values calculated using TD-DFT for different core-substituted naphthalene (B1677914) diimides, highlighting the predictive power of these computational methods.
| NDI Derivative Substituent | Experimental λmax (nm) | Calculated Evert-abso (eV) [Functional: PBE0] | Calculated λmax (nm) [Functional: PBE0] |
| -H | 379 | 3.32 | 373 |
| -NH₂ | 480 | 2.65 | 468 |
| -N(CH₃)₂ | 525 | 2.45 | 506 |
| -OCH₃ | 420 | 3.01 | 412 |
| -SCH₃ | 473 | 2.70 | 459 |
This table is a representative example based on findings in the literature; specific values depend on the exact functional, basis set, and solvent model used.
DFT calculations are a powerful tool for predicting the electrochemical behavior of NDI derivatives. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) calculated by DFT are often correlated with the oxidation and reduction potentials, respectively. For NDIs, which are primarily electron-accepting materials, the LUMO energy is of particular importance. A lower LUMO energy generally corresponds to a higher electron affinity and an easier reduction process.
Computational studies have shown that DFT can properly predict trends in redox properties. For example, calculations can accurately reflect the significantly lower-lying HOMO levels for certain NDI derivatives, which is confirmed experimentally by unmeasurable oxidation potentials in cyclic voltammetry. By comparing the calculated HOMO/LUMO energies with experimentally measured ionization potentials (IP) and electron affinities (EA), a detailed understanding of the charge injection and transport properties can be achieved. For instance, the EA can be derived from the onset of the first reduction potential. nih.gov
While specific DFT studies on the pKa values of naphthalene diimides are not widely documented, the computational protocols for such predictions are well-established for other organic molecules and are directly applicable. chemrxiv.orgnih.govresearchgate.net The calculation of pKa relies on computing the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. Several schemes can be employed:
Direct Method: Calculates the ΔG of reaction directly in the solvated phase.
Thermodynamic Cycle (Adiabatic Scheme): This approach combines gas-phase calculations of the deprotonation energy with the solvation free energies of all species involved (the protonated acid, the conjugate base, and the proton). rsc.org This method is often considered the most accurate. rsc.org
The accuracy of these predictions is highly dependent on the chosen solvation model (e.g., implicit models like PCM or SMD, or explicit models including solvent molecules) and the level of theory. rsc.orgresearchgate.net For accurate pKa prediction of NDI derivatives, an adiabatic scheme using a hybrid functional and a continuum solvation model, potentially augmented with explicit water molecules to model specific hydrogen bonds, would be the recommended approach. rsc.orgresearchgate.net
Understanding the spatial distribution of frontier molecular orbitals (FMOs)—the HOMO and LUMO—is crucial for rationalizing the behavior of NDIs in electronic devices. DFT calculations provide detailed visualizations and energy levels of these orbitals.
In most NDI systems, the LUMO is predominantly localized on the electron-deficient naphthalene diimide core, which explains its excellent electron-accepting and transporting capabilities. The HOMO, conversely, can be located on different parts of the molecule depending on the substituents. In donor-acceptor type NDI derivatives, the HOMO is often localized on the donor moiety, leading to a spatial separation of the FMOs, which is characteristic of charge-transfer compounds.
Further analysis of charge distribution is achieved through methods such as:
Natural Bond Orbital (NBO) analysis: Provides information about charge transfer between orbitals and the nature of bonding.
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For NDIs, MEP maps typically show a highly positive potential around the π-conjugated core, confirming its electrophilic nature. mdpi.com
These investigations are fundamental to understanding intermolecular interactions, predicting sites for chemical reactions, and designing molecules with tailored electronic properties. mdpi.com
Molecular Dynamics (MD) Simulations for Morphological and Conformational Analysis of NDI Polymers
While DFT is excellent for single molecules or small dimers, Molecular Dynamics (MD) simulations are employed to study the large-scale morphology and conformational dynamics of NDI-based polymers and aggregates. MD uses classical mechanics to simulate the time evolution of a system of atoms and molecules, allowing for the investigation of systems containing thousands or even millions of atoms over timescales from nanoseconds to microseconds.
MD simulations provide critical insights into the solid-state structure of NDI-based materials, which ultimately governs their bulk charge and ion transport properties. chemrxiv.orgresearchgate.net For instance, simulations have been used to study newly synthesized NDI-based organic mixed ionic-electronic conductors (OMIECs). chemrxiv.orgresearchgate.net These simulations can reproduce experimental crystal structures with remarkable accuracy and can also be used to generate models of amorphous morphologies by simulating experimental conditions like film casting. chemrxiv.orgresearchgate.net
By analyzing the trajectories from MD simulations, researchers can extract key structural and dynamic information:
Radial Distribution Functions (RDFs): Describe the probability of finding a particle at a distance from another particle, revealing the local packing and ordering.
Order Parameters: Quantify the degree of orientational and positional order, distinguishing between crystalline and amorphous domains.
These simulations are vital for establishing a link between the chemical structure of NDI polymers and their macroscopic properties, such as crystallinity and blend morphology, which are known to be critical factors in the performance of all-polymer solar cells. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) and Landauer Theory Applications in NDI Research
To gain a deeper, more fundamental understanding of bonding and charge transport in NDI systems, researchers turn to more specialized theoretical frameworks like QTAIM and Landauer theory.
The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. pitt.edu Within QTAIM, a chemical bond is associated with a "bond path"—a line of maximum electron density linking two atomic nuclei. The properties at a specific point on this path, the bond critical point (BCP), reveal the nature of the interaction. QTAIM is particularly useful for analyzing weak non-covalent interactions, such as hydrogen bonds and π-stacking, which are prevalent in NDI aggregates. amazonaws.com By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, one can characterize the strength and nature of these interactions, providing a quantum mechanical basis for their role in supramolecular assembly. nih.gov
Landauer Theory provides a framework for understanding quantum transport in nanoscale conductors. The Landauer formula relates the electrical conductance of a system to its transmission properties, which describe the probability for an electron to travel from one electrode to another through the molecule. wikipedia.orgarxiv.org The central equation in its simplest form is:
G = G₀ Σ Tₙ
where G is the conductance, G₀ is the conductance quantum (2e²/h), and Tₙ are the transmission eigenvalues for each conduction channel at the Fermi energy. wikipedia.org
While direct applications in the search results are not extensively detailed, this formalism is conceptually central to modeling the single-molecule conductivity of NDI derivatives in molecular electronic devices. By combining DFT to calculate the electronic structure of the molecule-electrode junction with a Landauer-based approach, one can compute the current-voltage (I-V) characteristics of a single NDI molecule, providing a theoretical understanding of its performance as a molecular wire or switch.
Computational Analysis of Non-Covalent Interactions in NDI Aggregates
The self-assembly of NDI molecules into ordered structures is governed by a subtle interplay of non-covalent interactions, primarily π-π stacking. Computational chemistry provides essential tools to quantify and understand these interactions, which are critical for controlling the morphology and electronic properties of NDI-based materials.
DFT calculations, particularly those using dispersion-corrected functionals (e.g., B3LYP-D3, M06-2X, ωB97X-D), are widely used to study NDI dimers and larger aggregates. nih.govnycu.edu.tw These calculations can determine the most stable geometric arrangements (e.g., co-facial, slipped-stacked) and the corresponding binding energies. For a Naphthalene diimide–pyrene (B120774) (NDI–Py) dimer, calculations showed that the most stable structures are parallel sandwich configurations with an intermolecular separation of about 3.4 Å and specific rotation angles. nycu.edu.tw
To dissect the nature of these interactions, methods like Symmetry-Adapted Perturbation Theory (SAPT) are employed. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. This analysis reveals the dominant forces driving the aggregation. For π-stacked systems like NDIs, dispersion forces are often found to be the primary attractive contribution.
Visualizing these interactions in real space is also possible. The Non-Covalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), generates 3D plots that highlight different types of interactions. These plots can distinguish between strong attractive interactions (like hydrogen bonds), weaker van der Waals or π-stacking interactions, and steric repulsion, providing a clear and intuitive picture of the forces holding NDI aggregates together. nycu.edu.tw
Computational Modeling of Charge Transport Mechanisms in NDI-Based Materials
Computational modeling has become an indispensable tool for elucidating the complex charge transport mechanisms in naphthalene diimide (NDI)-based organic semiconductors. These theoretical investigations provide deep insights into the relationships between molecular structure, solid-state packing, and electronic properties, guiding the rational design of new high-performance materials. The primary mechanism governing charge movement in many crystalline NDI derivatives is the non-adiabatic hopping mechanism, where charge carriers (electrons in the case of n-type NDIs) jump between adjacent molecules. nih.govrsc.org
Reorganization Energy (λ): This represents the energy required to distort the geometry of a molecule and its surrounding environment when it undergoes a change in charge state (from neutral to charged or vice versa). github.io It has contributions from the molecule itself (internal reorganization energy) and the surrounding medium (external reorganization energy). nih.gov Computational methods like Density Functional Theory (DFT) are routinely used to calculate the internal reorganization energy. nih.govacs.org
Electronic Coupling (J): This parameter quantifies the strength of the electronic interaction between adjacent molecules in their charge-transfer state. Its value is highly sensitive to the intermolecular distance and orientation (i.e., the molecular packing), which is dictated by factors like the peripheral substituents on the NDI core.
Detailed research findings from these computational investigations have revealed several key aspects of charge transport in NDI-based systems.
Key Research Findings:
High Electron Mobility: Computational studies have successfully predicted and explained the high electron mobilities observed in certain NDI derivatives. For instance, in silico screening using periodic DFT calculations estimated high room-temperature isotropic electron mobilities for NDI derivatives with butyl and cyclopentyl substituents, reaching as high as 6 and 15 cm² V⁻¹ s⁻¹, respectively. nih.govnih.govmdpi.com In the case of the cyclopentyl derivative, the mobility was predicted to exceed 20 cm² V⁻¹ s⁻¹ within a two-dimensional plane. nih.govnih.govmdpi.com
Anisotropy of Transport: Modeling consistently shows that charge transport in NDI crystals is highly anisotropic. For a fluoro-alkylated NDI, computational studies demonstrated that charge transport occurs predominantly in the b,c crystallographic plane, with a major component along the c axis, which aligns well with experimental observations. nih.govrsc.org This directionality is a direct consequence of the molecular packing and the resulting pathways of strong electronic coupling, often along π-stacking directions.
Influence of Substituents: The nature of the N-substituents on the imide position plays a critical role in determining the material's electronic properties and solid-state organization. DFT calculations have been used to predict the Lowest Unoccupied Molecular Orbital (LUMO) levels, which are crucial for efficient electron injection. mdpi.comnih.gov For example, a study comparing N,N′-bis(sec-butyl)-1,4,5,8-naphthalenetetracarboxylic acid diimide (NDI-s-Bu) and N,N′-bis(4-n-hexyloxyphenyl)-1,4,5,8-naphthalenetetracarboxylic acid diimide (NDI-4-n-OHePh) used DFT to show that the highly ordered supramolecular organization in NDI-s-Bu facilitates superior electron transport compared to the less ordered NDI-4-n-OhePh. mdpi.comnih.gov
Dynamic Disorder: A significant finding from computational modeling is the critical role of dynamic disorder. Low-frequency vibrations (phonons) in the crystal lattice cause fluctuations in the intermolecular distances and orientations, leading to substantial variations in the charge transfer integrals. nih.govresearchgate.net This dynamic disorder is recognized as a primary factor that can hinder charge transport in high-mobility crystalline organic semiconductors. nih.govnih.govresearchgate.net Computational techniques have been developed to correlate these vibrational modes with their Raman intensities, providing a potential screening method for identifying materials with inherently low dynamic disorder and thus higher charge mobility potential. nih.govmdpi.com
The table below summarizes some of the key computational methods and their applications in studying NDI-based materials.
| Theoretical Model/Method | Role in Charge Transport Modeling | Key Parameters Calculated/Simulated |
| Density Functional Theory (DFT) | Calculates fundamental electronic and structural properties of individual molecules and dimers. mdpi.comacs.org | Molecular geometries, HOMO/LUMO energy levels, reorganization energy (λ), electronic coupling (J). acs.orgnih.gov |
| Marcus/Marcus-Levich-Jortner Theory | Provides the theoretical framework to calculate the rate of charge hopping between adjacent molecules. nih.govrsc.org | Charge transfer rate constant (k_et). |
| Molecular Dynamics (MD) | Simulates the atomic and molecular motions over time to account for thermal effects and dynamic disorder. nih.govchemrxiv.org | Fluctuations in molecular positions and orientations, impact on electronic coupling distributions. |
| Kinetic Monte Carlo (KMC) | Simulates the movement of charge carriers through the bulk material based on calculated hopping rates. nih.govrsc.org | Charge carrier mobility (μ), mobility anisotropy, current-voltage characteristics. |
The following table presents a selection of computationally determined electron mobility values for different NDI derivatives.
| NDI Derivative | Computational Approach | Predicted Electron Mobility (μ) |
| NDI with butyl substituents (NDI-But) | Periodic DFT, Transient Localization Theory | ~13 cm² V⁻¹ s⁻¹ (along high-mobility axis) |
| NDI with cyclopentyl substituents (NDI-CPen) | Periodic DFT, Transient Localization Theory | ~23 cm² V⁻¹ s⁻¹ (along two axes) |
| Fluoro-alkylated NDI | MLJ Formalism, KMC Simulations | Compares well with experimental single-crystal device measurements. nih.gov |
| NDI-s-Bu | Drift-diffusion model applied to experimental data, supported by DFT. | 4.3 × 10⁻⁴ cm² V⁻¹ s⁻¹ (experimentally derived, rationalized by theory). mdpi.com |
These computational investigations provide a powerful complement to experimental studies, offering a molecular-level understanding of the factors that control charge transport and enabling the predictive design of next-generation NDI-based materials for electronic applications.
Future Directions and Emerging Research Frontiers for Naphthalene Tetracarboxylic Acid Derivatives
Development of Novel Core Structures and Advanced Functionalization Motifs
The planar, electron-deficient core of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) is the foundational building block for a vast array of NDI derivatives. acs.org Future research is intensely focused on moving beyond simple imide functionalization to more complex modifications of the naphthalene (B1677914) core itself. By substituting the hydrogen atoms on the aromatic core, scientists can dramatically alter the electronic and optical properties of the resulting molecules. acs.orgemu.edu.tr
One promising strategy involves the introduction of heteroatoms such as nitrogen, oxygen, or sulfur directly onto the naphthalene core, creating core-substituted NDIs (cNDIs). acs.org This approach has been shown to tune the frontier molecular orbital levels, leading to materials with a wide range of colors and photophysical properties. acs.org For example, the incorporation of alkylamino groups can induce strong visible light absorption and fluorescence. acs.org
Another avenue of exploration is the expansion of the aromatic core. Researchers have successfully synthesized naphthodithiophenediimides (NDTIs), which represent a significant alteration of the parent NDI structure. acs.org Furthermore, the synthesis of different structural isomers, such as 1,2,3,4-naphthalene diimides and anthracene (B1667546) diimides, is expanding the toolbox of electron-deficient aromatic compounds available for materials design. researchgate.netbeilstein-journals.org These novel core structures exhibit distinct packing preferences in the solid state, which directly impacts their electronic properties. researchgate.net
Advanced functionalization motifs are also being developed to create more intricate molecular architectures. This includes the synthesis of doubly bridged NDI cyclophanes, which exhibit strong through-space interactions between the redox-active NDI units. acs.org The development of versatile synthetic routes, such as those for producing monobrominated NDI, serves as a crucial platform for the facile synthesis of a multitude of other NDI derivatives with tailored electronic properties. nih.govgatech.edu
Table 1: Examples of Novel Core Structures and Functionalization Motifs
| Modification Type | Example(s) | Key Feature(s) | Reference(s) |
|---|---|---|---|
| Core Substitution | Alkylamino-, alkoxy-, sulfur-, aryl-, thiophene-, cyano-substituted NDIs | Tunable optical and electronic properties; wide-ranging frontier molecular orbital levels. | acs.org |
| Core Expansion | Naphthodithiophenediimides (NDTIs) | Expanded π-conjugated system with altered electronic characteristics. | acs.org |
| Isomeric Variation | 1,2,3,4-Naphthalene diimides; Anthracene diimides | Different solid-state packing and distinct optical and electronic properties compared to the 1,4,5,8-isomer. | researchgate.netbeilstein-journals.org |
| Complex Architectures | Doubly bridged NDI cyclophanes | Strong through-space electronic interactions between NDI units. | acs.org |
Integration of NDI Systems in Hybrid Organic-Inorganic Materials
The unique electronic properties and self-assembly capabilities of NDIs make them excellent candidates for integration into hybrid organic-inorganic materials. rsc.org This synergistic combination aims to create multifunctional materials that leverage the advantages of both components. A significant area of research is the development of NDI-based crystalline hybrid photochromic materials. rsc.org These materials exhibit reversible color changes upon light irradiation, with potential applications in molecular switching, information storage, and sensing. rsc.org The integration of NDIs into these hybrid structures can enhance their fatigue resistance and introduce new functionalities. rsc.org
One notable example involves the combination of NDI derivatives with polyoxometalates (POMs). A hybrid material featuring a Eu-substituted POM and an NDI derivative has been shown to exhibit photochromism and near-infrared photothermal conversion. acs.org This highlights the potential for creating advanced functional materials by combining the redox activity of NDIs with the diverse properties of inorganic clusters.
The development of organic mixed ionic-electronic conductors (OMIECs) is another exciting frontier. chemrxiv.org By functionalizing the NDI core with ion-conducting moieties like linear triethylene glycol or crown ethers, researchers are creating materials that can transport both electrons and ions. chemrxiv.org These hybrid materials are promising for applications in electrochemical energy storage and bioelectronics. chemrxiv.org
Exploration of New Structure-Property Relationships for Advanced Material Design
A deep understanding of the relationship between molecular structure and material properties is fundamental for the rational design of new functional materials. rsc.org In the context of NDI derivatives, researchers are actively exploring how modifications at both the imide positions and the aromatic core influence their performance in electronic devices. acs.orgresearchgate.net
For instance, in the design of donor-acceptor copolymers for organic field-effect transistors (OFETs), the nature of the donor moiety and the length of the alkyl side chains on the NDI imide group have a significant impact on charge carrier mobility. researchgate.net It has been observed that copolymers with smaller alkyl side chains on the NDI unit tend to have enhanced carrier mobilities. researchgate.net Similarly, the introduction of different linker units between cNDI cores in a polymer backbone can be used to control the degree of π-stacking and, consequently, the optical and electronic properties of the resulting films. acs.org
The self-assembly of NDI derivatives into well-defined nanostructures is another area where structure-property relationships are crucial. acs.org The introduction of chiral auxiliaries, such as peptides, can direct the self-assembly process, leading to the formation of structures like flat sheets or ribbon-like aggregates. acs.org These morphological differences have been shown to affect electron mobilities, with one-dimensional ribbon-like structures exhibiting higher mobilities than two-dimensional sheets. acs.org The choice of solvent can also play a critical role in directing the self-assembly into different morphologies, such as nanocups, meso-cups, or bowls. acs.org
Table 2: Structure-Property Relationships in NDI-Based Copolymers for OFETs
| Structural Feature | Property Affected | Observation | Reference(s) |
|---|---|---|---|
| NDI Imide Alkyl Chain Length | Carrier Mobility | Smaller alkyl chains lead to enhanced mobility. | researchgate.net |
| Donor Moiety in Copolymer | Charge Transport Type | High-lying HOMO levels in the donor can lead to ambipolar charge transport. | researchgate.net |
| Linker between cNDI Units | Optical Properties in Films | An orthogonal arrangement of units can prevent π-stacking, preserving the optical properties of the individual cNDI monomer. | acs.org |
| Backbone Torsion | Electron Mobility | Even with induced backbone torsion, substantial electron mobility can be achieved. | researchgate.net |
Application of Advanced In-Situ Characterization Techniques for Dynamic Studies of NDI Assemblies
Understanding the dynamic processes of self-assembly and the real-time evolution of material properties is a key challenge in materials science. Advanced in-situ characterization techniques are becoming increasingly important for studying the behavior of NDI assemblies. Spectroscopic methods are particularly powerful for probing the dynamic self-assembly of these molecules. nih.gov For example, the reversible vapochromism of an amphiphilic NDI, where the material changes color in the presence of specific vapors, can be studied using spectroscopic techniques to understand the underlying changes in molecular packing. acs.orgnih.gov
Time-correlated single-photon counting (TCSPC) is another valuable technique for studying the photophysics of NDI assemblies. By measuring the fluorescence lifetime, researchers can distinguish between monomeric species and aggregated states, providing insights into the self-assembly process in different environments. acs.org For instance, a significantly longer fluorescence lifetime was observed for an NDI-peptide conjugate in a buffer solution where it forms aggregates compared to its monomeric state in an organic solvent. acs.org
Molecular dynamics (MD) simulations are emerging as a powerful computational tool to complement experimental studies. chemrxiv.org MD simulations can provide atomistic-level insights into the structure and dynamics of NDI-based materials, helping to rationalize their solid-state structure and morphology, which ultimately control charge and ion transport. chemrxiv.org These simulations can reproduce experimental crystal structures and predict the morphology of amorphous films, providing a deeper understanding of the self-assembly process. chemrxiv.org The combination of advanced experimental techniques and computational modeling will be crucial for unraveling the complex dynamic behavior of NDI assemblies and guiding the design of next-generation materials.
Q & A
Q. What are the standard synthetic routes for 1,4,5,8-Naphthalene-tetracarboxylic acid dianhydride (NTCDA), and how are its intermediates characterized?
NTCDA is synthesized via cyclodehydration of NTCac under controlled thermal conditions. Characterization involves 1H/13C NMR to confirm anhydride formation (disappearance of carboxylic acid protons), FT-IR (C=O stretching at ~1770 cm⁻¹ for anhydride groups), and elemental analysis to verify purity . Thermal stability is assessed via thermogravimetric analysis (TGA) , showing decomposition temperatures >300°C .
Q. What key physicochemical properties make NTCDA suitable for high-performance materials?
NTCDA exhibits:
- High thermal stability : TGA shows minimal mass loss below 300°C, critical for applications in electronics and coatings .
- Planar π-conjugated structure : Facilitates charge transport in organic semiconductors and enhances dielectric polarization in microwave-absorbing polymers .
- Reactivity : The dianhydride reacts with diamines (e.g., 1,4-diaminobutane) to form polyimides with tunable properties .
Q. What are the primary research applications of NTCDA-based derivatives?
- Lubricants : NTCDA-derived esters (e.g., 1,4,5,8-4Cn) show superior tribological performance, with 40–60% reduction in friction coefficients compared to commercial lubricants like DOS .
- Organic electronics : Naphthalene diimides (NDIs) from NTCDA are n-type semiconductors in organic field-effect transistors (OFETs) .
- Energy storage : NTCDA-derived polyimides act as cathodes in aqueous zinc batteries, leveraging their ion-coordination capabilities .
Advanced Research Questions
Q. How do redox potentials and reaction conditions influence NTCDA synthesis?
NTCDA synthesis fails in reductive systems (e.g., Al(0)/OH⁻/H₂O-EtOH) due to its high redox potential, which prevents electron transfer. Alternative routes use non-aqueous, inert conditions (e.g., solvothermal methods with ethanol) to avoid side reactions .
Q. What structural modifications optimize NTCDA derivatives for OFETs with minimal hysteresis?
- Side-chain engineering : Trifluoromethoxybenzyl side chains (NDI-BOCF₃) reduce interfacial trap density (10¹⁰ cm⁻² eV⁻¹ vs. 10¹² cm⁻² eV⁻¹ for alkyl chains) by lowering H₂O/O₂ adsorption .
- Surface energy matching : NDI-BOCF₃’s surface energy aligns with n-octyltrichlorosilane-modified SiO₂ substrates, promoting uniform thin-film growth .
Q. How can conflicting data on NTCDA reactivity be resolved in polyimide synthesis?
Discrepancies arise from solvent choice (e.g., toxic NMP vs. green ethanol) and stoichiometry. Ethanol-based solvothermal methods achieve >90% polyimide yields by optimizing molar ratios (e.g., NTCDA:urea = 1:2) and reaction time (24–48 hrs) .
Q. What computational methods elucidate NTCDA’s electronic structure for proton storage?
DFT calculations reveal that NTCDA-derived perinone dyes favor H⁺ storage (binding energy −2.1 eV) over Zn²⁺ due to electron-withdrawing imide groups, guiding material design for aqueous batteries .
Q. How do synthetic protocols address low yields in unsymmetrical NDIs?
Stepwise imidization (e.g., mono-amination followed by anhydride activation) improves yields of unsymmetrical NDIs. For example, naphthalene monoimide monoanhydride (1) is synthesized via selective amine substitution under acidic conditions .
Q. What strategies mitigate environmental risks in NTCDA processing?
Q. How does hysteresis in NTCDA-based OFETs correlate with thin-film morphology?
Hysteresis arises from interfacial traps caused by uneven film growth. Atomic force microscopy (AFM) shows NDI-BOCF₃ films have 90% surface coverage (RMS roughness <2 nm) vs. NDI-C6 (60% coverage, RMS >5 nm). Low surface energy (<30 mN/m) reduces defect density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
